N3-TFBA-O2Oc: An In-depth Technical Guide for Researchers
N3-TFBA-O2Oc: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N3-TFBA-O2Oc, also known as 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid, is a versatile heterobifunctional chemical probe that integrates a photoactivatable crosslinking moiety with a handle for bioorthogonal click chemistry. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in chemical biology and drug discovery. The perfluorophenyl azide (B81097) group allows for covalent modification of interacting biomolecules upon UV irradiation, while the terminal carboxylic acid can be functionalized for attachment to various molecules or surfaces, or the entire molecule can be used as a clickable reagent via its azide group. This combination of features makes N3-TFBA-O2Oc a powerful tool for identifying and characterizing molecular interactions.
Introduction
The identification of the cellular targets of small molecules and the elucidation of their interaction networks are fundamental challenges in chemical biology and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique to address these challenges by enabling the covalent capture of non-covalent interactions. N3-TFBA-O2Oc is a state-of-the-art photoaffinity labeling reagent that offers high efficiency and versatility.
Its core components are:
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A Perfluorophenyl Azide (PFPA) Moiety: This group is photoactivatable, typically with UV light (λmax ≈ 258 nm), generating a highly reactive nitrene intermediate that can form a covalent bond with nearby molecules, including the amino acid residues of a target protein.[1] The fluorine atoms enhance the reactivity and can reduce non-specific insertions.
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A Hydrophilic Linker (O2Oc): The 2-(2-ethoxyethoxy)acetic acid linker enhances the solubility of the probe in aqueous buffers commonly used for biological experiments.
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A Terminal Azide Group: This functional group is central to its utility in "click chemistry," a suite of biocompatible reactions. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or for conjugation to alkyne-modified biomolecules.
Physicochemical Properties and Data
Quantitative data for N3-TFBA-O2Oc is not extensively available in the peer-reviewed literature. However, data from structurally and functionally similar compounds, such as tetrafluoroaryl azide (TFAA) photoaffinity labels, can provide valuable insights into its expected performance.
| Property | Value | Source |
| Full Chemical Name | 2-(2-(2-(4-Azido-2,3,5,6-tetrafluorobenzamido)ethoxy)ethoxy)acetic acid | N/A |
| Synonyms | 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, ATFB-AEEA | N/A |
| Molecular Formula | C13H12F4N4O5 | N/A |
| Molecular Weight | 380.25 g/mol | N/A |
| Photoactivation λmax | ~258 nm | [1] |
| Binding Affinity (Kd of TFAA analog for Estrogen Receptor) | 2.64 nM | [2][3] |
| Covalent Attachment Efficiency (of TFAA analog to Estrogen Receptor) | 20-30% | [2][3] |
Key Applications and Experimental Protocols
N3-TFBA-O2Oc is a versatile tool with applications in:
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Target Identification of Bioactive Small Molecules: Identifying the protein targets of drugs or other small molecules.
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Binding Site Mapping: Elucidating the specific amino acid residues involved in a small molecule-protein interaction.
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Proteome-Wide Profiling: Characterizing the complete set of proteins that interact with a small molecule in a complex biological sample.
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Surface Functionalization: Immobilizing molecules onto surfaces for various biochemical assays.
Photoaffinity Labeling for Target Identification
This is a primary application of N3-TFBA-O2Oc. The general workflow involves incubating the probe with a biological sample, photo-crosslinking, and then identifying the labeled proteins.
Experimental Protocol: General Photoaffinity Labeling
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Probe Incubation:
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Prepare a stock solution of N3-TFBA-O2Oc in a suitable solvent (e.g., DMSO).
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Incubate cells or cell lysate with the N3-TFBA-O2Oc probe at a predetermined concentration and for a sufficient time to allow for binding to the target protein(s). A typical starting concentration is in the low micromolar range.
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Include a control group where a competing, non-photoreactive ligand is added in excess prior to the probe to demonstrate the specificity of the interaction.
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Photo-Crosslinking:
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Transfer the samples to a suitable container (e.g., a petri dish on ice).
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Irradiate the samples with UV light at a wavelength close to the absorbance maximum of the perfluorophenyl azide group (~258 nm). The duration and intensity of irradiation should be optimized to maximize crosslinking while minimizing damage to the biological sample. A common starting point is irradiation at 365 nm for 15-30 minutes on ice.
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Sample Preparation for Analysis:
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If working with live cells, lyse the cells after irradiation.
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The cross-linked proteins can now be further analyzed. For target identification, proceed with click chemistry to attach a reporter tag.
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Click Chemistry for Reporter Tag Conjugation
The azide group on N3-TFBA-O2Oc allows for the attachment of a reporter tag (e.g., biotin (B1667282) for enrichment, a fluorophore for visualization) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is for the attachment of an alkyne-containing reporter tag (e.g., alkyne-biotin) to the azide-functionalized N3-TFBA-O2Oc that is now covalently bound to its target protein.
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Reagent Preparation:
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Prepare stock solutions of:
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Copper(II) sulfate (B86663) (CuSO4)
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A copper(I)-stabilizing ligand (e.g., THPTA)
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A reducing agent (e.g., sodium ascorbate)
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The alkyne-reporter tag
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Click Reaction:
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To the protein lysate containing the cross-linked protein-probe complex, add the following reagents in order, with gentle mixing after each addition:
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Alkyne-reporter tag
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Premixed CuSO4 and THPTA
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Sodium ascorbate (B8700270) (to reduce Cu(II) to Cu(I) in situ)
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Incubate the reaction at room temperature for 1-2 hours.
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Protein Enrichment and Identification:
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If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads.
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Wash the beads extensively to remove non-specifically bound proteins.
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Elute the bound proteins and identify them using mass spectrometry-based proteomics.
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Signaling Pathway Investigation: Estrogen Receptor
A key application for photoaffinity labels like N3-TFBA-O2Oc is in the study of hormone receptors, such as the estrogen receptor (ER). The estrogen signaling pathway is complex, involving both nuclear and membrane-initiated events that regulate gene expression and cellular processes.[4]
A photoaffinity probe can be designed to mimic estrogen and bind to the ER. Upon photoactivation, it will covalently attach to the receptor, allowing for its isolation and the identification of interacting proteins. This can help to elucidate the components of the ER signaling complex and understand how different ligands modulate its activity.
Experimental Workflow Diagrams
General Photoaffinity Labeling Workflow
Logical Relationship of N3-TFBA-O2Oc Components
Conclusion
N3-TFBA-O2Oc is a powerful and versatile chemical tool for the study of molecular interactions. Its combination of a highly efficient photo-crosslinking group and a bioorthogonal handle makes it well-suited for a range of applications in modern chemical biology and drug discovery. While specific quantitative data for this exact compound is limited in the public domain, the principles of its design and the data from analogous compounds suggest it is a highly effective reagent for target identification and binding site analysis. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to incorporate N3-TFBA-O2Oc into their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and selective photoaffinity labeling of the estrogen receptor using two nonsteroidal ligands that embody aryl azide or tetrafluoroaryl azide photoreactive functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen signaling pathway | Affinity Biosciences [affbiotech.com]
